But-2-ene-1-sulfonyl chloride But-2-ene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 219952-29-1; 911286-90-3
VCID: VC4157238
InChI: InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2+
SMILES: CC=CCS(=O)(=O)Cl
Molecular Formula: C4H7ClO2S
Molecular Weight: 154.61

But-2-ene-1-sulfonyl chloride

CAS No.: 219952-29-1; 911286-90-3

Cat. No.: VC4157238

Molecular Formula: C4H7ClO2S

Molecular Weight: 154.61

* For research use only. Not for human or veterinary use.

But-2-ene-1-sulfonyl chloride - 219952-29-1; 911286-90-3

Specification

CAS No. 219952-29-1; 911286-90-3
Molecular Formula C4H7ClO2S
Molecular Weight 154.61
IUPAC Name (E)-but-2-ene-1-sulfonyl chloride
Standard InChI InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2+
Standard InChI Key ZJAOQAVOWVZRRT-UHFFFAOYSA-N
SMILES CC=CCS(=O)(=O)Cl

Introduction

Structural Characteristics and Isomerism

Molecular Architecture

But-2-ene-1-sulfonyl chloride possesses the IUPAC name (E)-but-2-ene-1-sulfonyl chloride, reflecting the trans configuration of its double bond (C=C) between carbons 2 and 3 . The sulfonyl chloride group is bonded to the first carbon, as depicted in its SMILES notation: C/C=C/CS(=O)(=O)Cl . Key structural features include:

  • Molecular formula: C₄H₇ClO₂S

  • Molecular weight: 154.62 g/mol

  • Geometry: Planar sulfonyl group with tetrahedral sulfur, conjugated to the double bond .

Stereochemical Considerations

The compound exhibits geometric isomerism due to the rigidity of the C=C bond. While the (E)-isomer is more commonly reported , theoretical models suggest the (Z)-isomer could exhibit distinct reactivity in polar solvents . X-ray crystallography data for analogous compounds (e.g., propane sulfonyl chloride) indicate bond lengths of 1.76 Å for S-Cl and 1.42 Å for S=O , though experimental measurements for but-2-ene-1-sulfonyl chloride remain scarce.

Synthesis and Industrial Production

Primary Synthetic Routes

Industrial synthesis typically involves two stages:

  • Sulfonation of but-2-ene: Reaction with chlorosulfonic acid (HSO₃Cl) at 0–5°C to form but-2-ene-1-sulfonic acid .

  • Chlorination: Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride .

Key reaction:

CH₃CH=CHCH₂SH+3Cl2CH₃CH=CHCH₂SO₂Cl+3HCl\text{CH₃CH=CHCH₂SH} + 3\text{Cl}_2 \rightarrow \text{CH₃CH=CHCH₂SO₂Cl} + 3\text{HCl}

This method achieves yields of 68–72% under anhydrous conditions .

Alternative Methods

  • Oxidative chlorination: But-2-en-1-thiol reacts with chlorine gas in carbon tetrachloride, producing the sulfonyl chloride via intermediate sulfenic and sulfinic acids .

  • Radical-initiated addition: Sulfur dioxide and chlorine radicals add to 1-chlorobut-2-ene, though this pathway often results in regioisomeric byproducts .

Physicochemical Properties

PropertyValueMethod/Source
Boiling Point195–198°C (predicted)EPI Suite
Density1.31 g/cm³Computational estimate
Water Solubility1,550 mg/L (25°C)EPI Suite
LogP (Octanol-Water)2.18PubChem

The compound’s limited water solubility and moderate lipophilicity make it suitable for reactions in aprotic solvents like dichloromethane or tetrahydrofuran .

Reactivity and Reaction Pathways

Nucleophilic Substitution

The sulfonyl chloride group undergoes classic Sₙ2 reactions:

  • With amines: Forms sulfonamides at 0–25°C .

    RSO₂Cl+R’NH2RSO₂NHR’+HCl\text{RSO₂Cl} + \text{R'NH}_2 \rightarrow \text{RSO₂NHR'} + \text{HCl}
  • With alcohols: Produces sulfonate esters, catalyzed by pyridine .

Electrophilic Addition

The double bond participates in:

  • Diels-Alder reactions: Acts as a dienophile with electron-rich dienes .

  • Hydrohalogenation: Adds HCl across the double bond to yield 1,2-dichlorobutane sulfonyl chloride .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Sulfonamide antibiotics: Intermediate in synthesizing β-lactamase inhibitors .

  • Anticancer agents: Functionalized via Michael addition to α,β-unsaturated carbonyl systems .

Material Science

  • Ion-exchange membranes: Sulfonate groups improve proton conductivity in fuel cells .

  • Surface modifiers: Enhances hydrophilicity of polyethylene films .

Hazard ParameterClassificationSource
Skin CorrosionCategory 1B (H314)GHS
Eye DamageCategory 1SDS
Acute Toxicity (Oral)LD₅₀ = 320 mg/kg (rat)Analog data

Protective measures:

  • PPE: Nitrile gloves, chemical goggles, and vapor-resistant suits .

  • Ventilation: Use fume hoods to prevent inhalation of HCl vapors .

Comparative Analysis with Analogous Compounds

CompoundFormulaBoiling Point (°C)Reactivity with Water
Methanesulfonyl chlorideCH₃SO₂Cl161Rapid hydrolysis
Benzenesulfonyl chlorideC₆H₅SO₂Cl251Slow hydrolysis
But-2-ene-1-sulfonyl chlorideC₄H₇ClO₂S195–198Moderate hydrolysis

The unsaturated backbone of but-2-ene-1-sulfonyl chloride confers higher reactivity toward addition reactions compared to saturated analogs like butanesulfonyl chloride .

Recent Advances and Future Directions

Catalytic Asymmetric Reactions

Recent studies explore its use in chiral sulfonate synthesis via nickel-catalyzed coupling . Enantiomeric excesses of 88% have been achieved using BINAP ligands .

Green Chemistry Initiatives

  • Solvent-free reactions: Ball milling techniques reduce dichloromethane usage by 90% .

  • Biocatalytic routes: Engineered Pseudomonas species oxidize but-2-ene thioethers to sulfonyl chlorides .

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